molecular formula C12H9ClF3NO3 B3024730 1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid CAS No. 1799-70-8

1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No. B3024730
CAS RN: 1799-70-8
M. Wt: 307.65 g/mol
InChI Key: DTVJQXLOBLQNJS-UHFFFAOYSA-N
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Description

The compound “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” is a related compound . It is used as an organic building block in various chemical reactions .


Synthesis Analysis

A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .


Molecular Structure Analysis

The molecular structure of related compounds like “3-Chloro-4-(trifluoromethyl)phenylboronic acid” has been analyzed . Another compound, “1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2)”, was synthesized and structurally characterized by single crystal XRD .


Chemical Reactions Analysis

The chemical reactions involving related compounds like “4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol” analogues have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” have been documented . It has a linear formula of ClC6H3(CF3)NCO .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The TFM group in this compound plays a crucial role in drug design. Researchers have explored its potential as a pharmacophore in drug molecules. Notably, several FDA-approved drugs incorporate the trifluoromethyl (CF₃) group, demonstrating its significance in pharmaceuticals . These drugs span various therapeutic areas, including oncology, cardiovascular diseases, and metabolic disorders.

Kinase Inhibitors

The compound’s structure suggests potential kinase inhibitory activity. For instance, it could target the Kinase Insert Domain-containing Receptor (KDR), a validated anticancer drug target . Further studies are needed to explore its efficacy and specificity in inhibiting specific kinases.

Analgesic Properties

Researchers have synthesized derivatives of TFM-pyrrolidinecarboxylic acid and investigated their analgesic potential. These compounds may offer pain relief, making them relevant for pain management .

Safety and Hazards

The safety data sheet for “4-Chloro-3-(trifluoromethyl)phenyl isocyanate” indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NO3/c13-9-2-1-7(4-8(9)12(14,15)16)17-5-6(11(19)20)3-10(17)18/h1-2,4,6H,3,5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVJQXLOBLQNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
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1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
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1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid

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